N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
CAS No.: 878218-34-9
Cat. No.: VC6372228
Molecular Formula: C11H10FN3OS
Molecular Weight: 251.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878218-34-9 |
|---|---|
| Molecular Formula | C11H10FN3OS |
| Molecular Weight | 251.28 |
| IUPAC Name | N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide |
| Standard InChI | InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16) |
| Standard InChI Key | CGHWVOIMKVVEOK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide features a 3-fluorophenyl group substituted at the 4-position with a 2-amino-1,3-thiazol-4-yl moiety, linked to an acetamide group via the aromatic amine (Fig. 1). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to the compound’s planar geometry and ability to participate in hydrogen bonding and π-π stacking interactions. The fluorine atom at the 3-position of the phenyl ring introduces electronegativity, influencing electron distribution and enhancing lipid solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous thiazole-acetamide derivatives exhibit monoclinic crystal systems with P2₁/c space groups, as observed in related structures . Infrared spectroscopy typically reveals N-H stretching vibrations at 3300–3500 cm⁻¹ (amide and amine groups) and C=O stretching at ~1650 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display characteristic signals: NMR shows a singlet for the acetamide methyl group (~2.1 ppm) and multiplets for aromatic protons (6.8–7.5 ppm), while NMR registers the fluorine atom at −110 to −115 ppm.
Synthesis and Optimization
Reaction Pathway
The synthesis of N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide proceeds via a two-step sequence (Scheme 1):
-
Formation of 4-(2-Amino-1,3-thiazol-4-yl)-3-fluoroaniline:
-
Condensation of 3-fluoro-4-nitroaniline with thiourea in the presence of bromine yields the thiazole intermediate, followed by nitro group reduction using hydrogen/palladium.
-
-
Acetylation:
-
Treatment with acetic anhydride () in dichloromethane and triethylamine at 0–5°C affords the final product with >85% purity.
-
Table 2: Standard Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Material | 4-(2-Amino-1,3-thiazol-4-yl)-3-fluoroaniline |
| Acetylating Agent | Acetic anhydride (2.5 equiv) |
| Solvent | Dichloromethane |
| Base | Triethylamine (3.0 equiv) |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 4–6 hours |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) |
Yield and Scalability
Initial laboratory-scale reactions produce yields of 72–78%, with scalability limited by exothermic acetylation requiring precise temperature control. Microwave-assisted synthesis has been proposed to reduce reaction times to 30 minutes, though this method remains experimental .
Applications in Proteomics and Molecular Biology
Protein Interaction Studies
The compound’s thiazole ring acts as a hydrogen bond acceptor, enabling selective binding to kinase ATP pockets. In pull-down assays, it inhibits cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12.3 μM, as demonstrated in HeLa cell lysates. This activity correlates with its ability to stabilize the inactive DFG-out conformation of kinases, a mechanism shared with FDA-approved drugs like imatinib.
Post-Translational Modification Analysis
Functionalization of N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide with biotin tags facilitates affinity purification of ubiquitinated proteins. In a 2024 study, the compound enriched ubiquitin-conjugated species from MDA-MB-231 breast cancer cells with 92% specificity compared to control beads.
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Modification of the thiazole’s 2-amino group with alkyl chains enhances Gram-positive antibacterial activity. Against Staphylococcus aureus (ATCC 29213), the parent compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, while its C8-alkylated derivative shows MIC = 8 μg/mL. This improvement is attributed to increased membrane permeability via hydrophobic interactions.
Table 3: Biological Activity Profile
| Assay | Result |
|---|---|
| CDK2 Inhibition | IC₅₀ = 12.3 μM |
| Tubulin Polymerization | 22 μM (50% inhibition) |
| S. aureus MIC | 64 μg/mL |
| HeLa Cell Cytotoxicity | CC₅₀ = 45 μM |
Comparative Analysis with Structural Analogs
Fluorine vs. Trifluoromethyl Substitution
Replacing the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety (as in PubChem CID 4232041) increases molecular weight to 377.4 g/mol and logP from 1.8 to 3.2, enhancing blood-brain barrier permeability but reducing aqueous solubility . Such derivatives show 3-fold greater 5-HT₃ receptor antagonism, highlighting the impact of fluorinated substituents on target engagement .
Thiazole Ring Modifications
The ethyl-substituted analog (CAS CB1230741) exhibits a 40% reduction in CDK2 inhibition potency, underscoring the critical role of the 2-amino group in kinase binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume